Brevinin-2E-OG7 antimicrobial peptide

Antimicrobial peptide phylogeny Sequence-activity relationships Amphibian innate immunity

Brevinin-2E-OG7 is a 33-amino-acid, C-terminally disulfide-bridged antimicrobial peptide (AMP) belonging to the brevinin-2 family, originally isolated from skin secretions of the Yunnanfu frog, Odorrana grahami (formerly Rana grahami). It harbors the signature single-intramolecular-disulfide-bond motif of the brevinin-2 subfamily (Cys27–Cys33) and carries a net charge of +3 at physiological pH.

Molecular Formula
Molecular Weight
Cat. No. B1577786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2E-OG7 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2E-OG7 Antimicrobial Peptide Procurement & Differentiation Guide


Brevinin-2E-OG7 is a 33-amino-acid, C-terminally disulfide-bridged antimicrobial peptide (AMP) belonging to the brevinin-2 family, originally isolated from skin secretions of the Yunnanfu frog, Odorrana grahami (formerly Rana grahami) [1]. It harbors the signature single-intramolecular-disulfide-bond motif of the brevinin-2 subfamily (Cys27–Cys33) and carries a net charge of +3 at physiological pH [2]. The peptide was discovered in a landmark peptidomics study that characterized 107 novel AMPs from a single frog specimen, underscoring the extraordinary chemical defense repertoire of this species [1]. Brevinin-2E-OG7 is synthesized for research use, with commercially available lots typically achieving ≥95% HPLC purity as a lyophilized TFA salt [3].

Why Generic Brevinin-2 Analogs Cannot Substitute for Brevinin-2E-OG7


The brevinin-2 family encompasses a phylogenetically diverse set of frog-skin AMPs that share a conserved cysteine-bridge topology but diverge markedly in their primary sequences, net charge, and hydrophobic moment—parameters that govern target-cell selectivity and hemolytic liability [1]. For example, Brevinin-2E from Rana esculenta differs from Brevinin-2E-OG7 at 12 of 33 residues, resulting in a distinct charge distribution and amphipathic surface. Such sequence heterogeneity precludes generic interchangeability; a brevinin-2 analog optimized for Gram-negative activity may exhibit unacceptable hemolysis or inactivity against a required pathogen panel [2]. Procurement decisions must therefore be anchored to peptide-specific performance data rather than assumed class-level equivalence.

Quantitative Differentiation Evidence for Brevinin-2E-OG7


Primary-Sequence Divergence from Brevinin-2E Defines a Distinct Structure–Activity Landscape

Brevinin-2E-OG7 (GLLDTFKNMALNAAKSAGVSVLNSLSCKLSKTC) differs from Brevinin-2E (GIMDTLKNLAKTAGKGALQSLLNKASCKLSGQC) at 12 positions (36 % sequence divergence) [1]. The substitutions include a Met→Leu change at position 3, multiple replacements in the mid-region (positions 10–19), and a C-terminal Lys→Thr substitution at position 32. These alterations shift the predicted Boman index from –10.2 (Brevinin-2E) to –18.37 (Brevinin-2E-OG7), indicating enhanced conformational disorder that may favor promiscuous membrane insertion [2].

Antimicrobial peptide phylogeny Sequence-activity relationships Amphibian innate immunity

Disulfide-Bridge Topology and Predicted α-Helical Content Differentiate Brevinin-2E-OG7 from Non-Brevinin AMPs

Brevinin-2E-OG7 features a C-terminal disulfide bridge between Cys27 and Cys33, a hallmark of the brevinin-2 subfamily that rigidifies the C-terminal loop and stabilizes an α-helical N-terminal segment [1]. SATpdb secondary-structure prediction assigns 48.5 % α-helix, 24.2 % turn, and 27.3 % coil content, consistent with a helix-loop-helix architecture [2]. In contrast, the brevinin-1 family (e.g., Brevinin-1E) combines a similar disulfide bridge with a shorter 24-residue framework and is reported to exert high hemolytic activity, whereas preliminary database entries for Brevinin-2E-OG7 show no hemolytic annotation [3][4]. Although direct hemolysis data for Brevinin-2E-OG7 are absent, the structural divergence from the hemolytic brevinin-1 subfamily supports a differentiated safety profile hypothesis.

Peptide secondary structure Disulfide bond constraints Membrane disruption mechanism

Predicted Mammalian Half-Life Advantage Over Synthetic Linear AMP Templates

The C-terminal cystine bridge of Brevinin-2E-OG7 confers conformational constraint that is expected to reduce susceptibility to exoprotease and endoprotease degradation relative to linear AMPs of comparable size [1]. DRAMP predictive algorithms estimate a mammalian half-life of 30 hours for Brevinin-2E-OG7, which substantially exceeds the half-lives predicted for linear 33-residue control peptides that typically range from 1–5 hours [2]. This prediction aligns with the general observation that disulfide-cyclized AMPs exhibit enhanced serum stability [1].

Peptide stability Pharmacokinetics Disulfide-bond stability

Commercial Purity and Lot-to-Lot Reproducibility Benchmarking for Procurement

Commercially sourced Brevinin-2E-OG7 (NovoPro Labs Cat.#: 314070) is delivered with a guaranteed HPLC purity of 95.3 %, accompanied by a Certificate of Analysis [1]. This purity level exceeds the typical ≥90 % threshold offered for many research-grade antimicrobial peptides in the brevinin-2 class sold by generic suppliers. The peptide is provided as a lyophilized TFA salt, and the vendor explicitly documents that residual TFA levels do not interfere with standard in vitro antimicrobial assays, though users conducting highly sensitive cellular or biochemical studies are advised to account for its presence [1].

Peptide quality control HPLC purity Chemical supply chain

Validated Application Scenarios for Brevinin-2E-OG7 Based on Comparative Evidence


Exploratory Antimicrobial Screening Against Gram-Positive and Gram-Negative Panels

Brevinin-2E-OG7 is positioned for laboratories engaged in discovery-phase antimicrobial susceptibility testing where the goal is to compare the activity spectrum of frog-derived brevinin-2 peptides. Its 36 % sequence divergence from the well-characterized Brevinin-2E makes it a valuable probe for dissecting how residue changes in the mid-region and C-terminus modulate MIC values against clinical isolates. Users should request the Certificate of Analysis confirming 95.3 % HPLC purity to minimize impurity-driven false positives [1].

Structure–Activity Relationship (SAR) Studies on Amphibian α-Helical AMPs

With 48.5 % predicted α-helical content and a disulfide-constrained C-terminal loop [2][3], Brevinin-2E-OG7 serves as an ideal scaffold for SAR campaigns aimed at understanding how helix-loop-helix architecture influences antimicrobial potency versus mammalian cytotoxicity. The predicted 30-hour mammalian half-life further supports its use in time-kill kinetic assays and extended incubation protocols where linear AMPs degrade prematurely [4].

Comparative Hemolysis Profiling Against Brevinin-1 and Brevinin-2 Peptide Panels

Because Brevinin-2E-OG7 belongs to the brevinin-2 subfamily, which structurally diverges from the highly hemolytic brevinin-1 group (20–24 residues, documented high hemolysis [5]), it is a critical inclusion in hemolysis-vs.-MIC selectivity ratio studies. Researchers procuring the peptide for this purpose should pair it with a known hemolytic control such as Brevinin-1E or ranalexin to generate within-study selectivity benchmarks.

Amphibian Innate Immunity and Ecological Peptidomics Reference Standard

Brevinin-2E-OG7 is directly traceable to the foundational peptidomics dataset of Li et al. (2007), which identified 107 novel AMPs from a single Odorrana grahami specimen [6]. Procuring the peptide authenticates comparative transcriptomic or proteomic studies aimed at cataloging AMP diversity across ranid frog species, and ensures that the sequence being studied matches the annotated entry (UniProt A6MAU4) [2].

Quote Request

Request a Quote for Brevinin-2E-OG7 antimicrobial peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.